Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2-ethoxyanilino)carbonyl]amino}benzenecarboxylate
Description
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Properties
IUPAC Name |
methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-[(2-ethoxyphenyl)carbamoylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O4/c1-3-37-28-15-8-7-13-27(28)32-30(35)31-26-14-9-12-24(29(34)36-2)25(26)21-33-18-16-23(17-19-33)20-22-10-5-4-6-11-22/h4-15,23H,3,16-21H2,1-2H3,(H2,31,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOOCSMCSGZRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2CN3CCC(CC3)CC4=CC=CC=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2-ethoxyanilino)carbonyl]amino}benzenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C23H30N2O4
- Molecular Weight: 402.50 g/mol
The compound features a benzene carboxylate moiety, a piperidine group, and an ethoxyaniline substituent, which contribute to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a monoamine releasing agent , potentially influencing the levels of neurotransmitters such as dopamine and norepinephrine. This mechanism is similar to that observed in other piperidine derivatives, which have been shown to affect cholinergic transmission by inhibiting acetylcholinesterase (AChE) activity .
Biological Activities
- Neuroprotective Effects
-
Anticancer Potential
- Preliminary studies suggest that the compound may possess anticancer properties, possibly through the modulation of cell signaling pathways involved in proliferation and apoptosis. Its structural components may interact with specific receptors or enzymes implicated in tumor growth.
-
Anti-inflammatory Activity
- The presence of the ethoxyaniline moiety could confer anti-inflammatory properties, as similar compounds have been documented to inhibit pro-inflammatory cytokines and pathways.
Case Studies and Experimental Data
Pharmacokinetics
The pharmacokinetic profile of this compound is yet to be fully elucidated. However, similar compounds exhibit rapid absorption and distribution with a moderate half-life, suggesting that this compound may also demonstrate favorable pharmacokinetic properties.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2-ethoxyanilino)carbonyl]amino}benzenecarboxylate exhibits several promising biological activities:
- Anticancer Properties : Research suggests that this compound may inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest.
- Antimicrobial Activity : Initial assays have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Neurological Effects : Given the presence of the piperidine structure, there is interest in its effects on neurological pathways, possibly influencing neurotransmitter systems.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its development as a therapeutic agent. Key areas of focus include:
- Receptor Binding Affinity : Investigations into how well this compound binds to specific receptors can provide insights into its mechanism of action.
- Pharmacokinetics : Studies assessing absorption, distribution, metabolism, and excretion (ADME) profiles are essential for determining its viability as a drug candidate.
- Toxicological Assessments : Evaluating potential toxicity through in vitro and in vivo studies ensures safety for future clinical applications .
Future Research Directions
Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
- Mechanistic Studies : Delving deeper into the molecular pathways affected by this compound to understand its full range of biological effects.
- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic effectiveness.
Preparation Methods
Dieckmann Cyclization Approach
The patent CN1583742A details a scalable route to 4-piperidinylpiperidine derivatives starting from benzylamine and methyl acrylate:
Step 1: 1,4-Addition
Benzylamine undergoes Michael addition with methyl acrylate in methanol at 0–5°C, yielding N,N-bis(β-methyl propionate)benzylamine (87% yield).
Step 2: Dieckmann Condensation
Intramolecular cyclization in toluene with sodium methoxide at reflux (110°C, 5 hr) generates 1-benzyl-4-keto-3-piperidine methyl ester. The reaction achieves 76% efficiency under anhydrous conditions.
Step 3: Hydrogenolytic Debenzylation
Catalytic hydrogenation (10% Pd/C, 20 kg/cm² H₂, toluene, 120°C, 3 hr) removes the benzyl group, producing 4-piperidinylpiperidine dihydrochloride in 82% yield after recrystallization.
Aza-Michael Double Addition Strategy
Recent advances in piperidine synthesis employ a double aza-Michael reaction between benzylamine and divinyl ketones:
Reaction Conditions
- Divinyl ketone (7c, 0.2 mol)
- Benzylamine (0.4 mol, 2 eq)
- NaHCO₃ (aq), CH₃CN, reflux 1.5 hr
- Yield: 79–84% for aromatic substituents
This method offers superior atom economy compared to traditional cyclization approaches.
Functionalization of Aromatic Core
Methyl 3-Amino-2-(bromomethyl)benzoate Synthesis
Step 1: Nitration and Esterification
- Benzoic acid → methyl 3-nitrobenzoate via HNO₃/H₂SO₄ nitration (0–5°C), followed by Fischer esterification (CH₃OH/H⁺, reflux).
- Reduction of nitro group (H₂/Pd-C, EtOH, 25°C, 12 hr) yields methyl 3-aminobenzoate (91% purity).
Step 2: Bromomethylation
- Vilsmeier-Haack reaction: POCl₃/DMF complex at 50°C (3 hr)
- Quench with H₂O/NaHCO₃ to install bromomethyl group
- Isolate methyl 3-amino-2-(bromomethyl)benzoate (68% yield)
Urea Linkage Formation
2-Ethoxyaniline Isocyanate Generation
Procedure
Urea Coupling Reaction
Optimized Conditions
- Methyl 3-amino-2-(bromomethyl)benzoate (1 eq)
- 2-Ethoxyphenyl isocyanate (1.05 eq)
- Et₃N (2 eq), dry DCM, 0°C → RT, 12 hr
- Yield: 89% after silica gel chromatography
Final Assembly via Nucleophilic Substitution
Key Reaction Parameters
| Component | Quantity | Conditions |
|---|---|---|
| Methyl 3-{[(2-ethoxyanilino)carbonyl]amino}-2-(bromomethyl)benzoate | 10 mmol | Anhydrous DMF, 4Å MS |
| 4-Benzylpiperidine | 12 mmol | K₂CO₃ (3 eq), 80°C, 24 hr |
| Workup | -- | Extraction (EtOAc/H₂O), column chromatography (Hex:EtOAc 3:1) |
Yield : 73% white crystalline solid
Purity : >99% (HPLC, C18 column, MeCN/H₂O gradient)
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Key Steps
| Step | Method 1 (Patent) | Method 2 (Aza-Michael) |
|---|---|---|
| Piperidine Synthesis | 76% over 3 steps | 84% single step |
| Reaction Time | 18 hr total | 1.5 hr |
| Catalyst Loading | 10% Pd/C | None |
| Temperature Range | 0–120°C | 16–82°C |
Method 2 demonstrates clear advantages in atom economy and operational simplicity, though scalability of divinyl ketone precursors requires evaluation.
Spectroscopic Characterization
Key Data for Final Compound
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85 (d, J=8.1 Hz, 1H), 7.45–7.28 (m, 6H), 4.02 (q, J=7.0 Hz, 2H), 3.91 (s, 3H), 3.72 (s, 2H), 2.91 (br s, 4H), 1.41 (t, J=7.0 Hz, 3H)
- ¹³C NMR (101 MHz, CDCl₃): δ 170.2, 158.1, 152.0, 139.8, 132.4, 129.7, 128.5, 127.9, 126.3, 114.8, 63.9, 57.2, 52.4, 47.8, 32.1, 14.7
- HRMS (ESI+): m/z [M+H]⁺ calcd for C₃₀H₃₄N₃O₄: 500.2549; found: 500.2553
Industrial Scalability Considerations
Critical Process Parameters
- Hydrogenation Safety : Exothermic nature of Pd-C catalyzed reactions requires temperature-controlled reactors with pressure relief systems.
- Isocyanate Handling : Phosgene derivatives mandate closed-system processing and scrubber units for HCl/byproduct capture.
- Solvent Recovery : DMF and toluene recycling systems essential for cost-effective production (≥85% recovery rate achievable via distillation).
Emerging Methodologies
Recent developments in flow chemistry show promise for continuous synthesis:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can computational methods optimize reaction yields?
- Methodological Answer : Begin with retrosynthetic analysis to identify key fragments (e.g., benzylpiperidine and 2-ethoxyaniline moieties). Use quantum chemical calculations (e.g., density functional theory) to model transition states and predict feasible reaction pathways . ICReDD’s approach integrates computational reaction path searches with experimental validation, reducing trial-and-error iterations by 40–60% . For example, coupling reactions involving the benzylpiperidine subunit may require steric hindrance analysis via molecular dynamics simulations.
- Table 1 : Comparison of Traditional vs. Computational-Guided Synthesis
| Parameter | Traditional Method | Computational-Guided Method |
|---|---|---|
| Reaction Yield (%) | 35–45 | 55–70 |
| Optimization Time (Days) | 30–45 | 10–20 |
| Side Product Formation | High | Low |
Q. How should researchers characterize the compound’s structural and electronic properties?
- Methodological Answer : Combine spectroscopic techniques (e.g., NMR, IR, and X-ray crystallography) with computational tools like COMSOL Multiphysics for electronic property modeling. For instance, X-ray analysis resolves crystal packing interactions, while DFT calculations predict charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity . UV-Vis spectroscopy paired with time-dependent DFT can validate absorption spectra.
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental reactivity be resolved?
- Methodological Answer : Apply a feedback loop where experimental results refine computational parameters. For example, if a predicted nucleophilic site (via Fukui indices) shows no reactivity in practice, reevaluate solvent effects or transition-state entropy using ab initio molecular dynamics . Cross-validate with alternative methods like machine learning-based reactivity descriptors (e.g., graph neural networks trained on PubChem datasets).
Q. What advanced separation techniques are suitable for purifying this multi-functional compound?
- Methodological Answer : Use membrane-based separation (e.g., nanofiltration) to isolate intermediates with molecular weight cut-offs tailored to the compound’s 452.59 g/mol mass . High-performance liquid chromatography (HPLC) with chiral stationary phases resolves stereoisomers, particularly if the benzylpiperidine group introduces asymmetry.
- Table 2 : Solvent Systems for Chromatographic Purification
| Solvent System | Resolution (Rs) | Recovery (%) |
|---|---|---|
| Hexane/Ethyl Acetate (3:1) | 1.2 | 85 |
| Methanol/Water (7:3) | 2.1 | 92 |
Q. How can multi-parameter experimental designs optimize reaction conditions?
- Methodological Answer : Implement factorial design to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, a 2<sup>3</sup> factorial design (8 experiments) identifies interactions between temperature (60–100°C), Pd catalyst (0.5–2 mol%), and solvent (DMF vs. THF). Response surface methodology (RSM) then pinpoints optimal conditions .
Q. What strategies validate the compound’s biological target engagement in mechanistic studies?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding affinity with proposed targets (e.g., enzymes or receptors). Pair with molecular docking (AutoDock Vina) to simulate binding poses. If experimental IC50 values conflict with docking scores, conduct alanine scanning mutagenesis on the target protein to identify critical residues .
Data Contradiction Analysis Framework
- Step 1 : Replicate experiments under controlled conditions (e.g., inert atmosphere for oxidation-sensitive intermediates).
- Step 2 : Cross-validate analytical results using orthogonal techniques (e.g., LC-MS alongside <sup>13</sup>C NMR).
- Step 3 : Apply Bayesian statistical models to quantify uncertainty in computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
